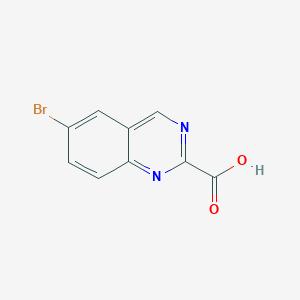

6-Bromoquinazoline-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromoquinazoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-6-1-2-7-5(3-6)4-11-8(12-7)9(13)14/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICAKWTWNVWSHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780754-88-2 | |

| Record name | 6-bromoquinazoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Bromoquinazoline 2 Carboxylic Acid and Its Precursors

Strategies for Constructing the Quinazoline (B50416) Core with Carboxylic Acid Functionality

The formation of the quinazoline ring system with a carboxylic acid group at the second position can be achieved through various synthetic strategies, including classical cyclization reactions, modern one-pot multicomponent approaches, and environmentally benign green chemistry methods.

Cyclization Reactions Utilizing Anthranilic Acid Derivatives

A foundational approach to quinazoline synthesis involves the cyclization of anthranilic acid and its derivatives. daneshyari.com The Niementowski quinazoline synthesis, a classic method, involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines. nih.gov While traditionally used for quinazolinones, modifications of this approach can be envisioned for the synthesis of quinazoline-2-carboxylic acids.

One plausible strategy for synthesizing 6-bromoquinazoline-2-carboxylic acid would involve the cyclocondensation of 5-bromoanthranilic acid with a reagent that can provide the C2 carbon and the carboxylic acid functionality. For instance, reacting 5-bromoanthranilic acid with a glyoxylic acid derivative in the presence of a suitable ammonia source could potentially lead to the formation of the desired product. The reaction of anthranilic acid with chloro acyl chlorides followed by dehydration is a common method to form a benzoxazinone intermediate, which can then react with an amine to form the quinazolinone ring. daneshyari.com

A documented synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one from 5-bromoanthranilic acid illustrates the utility of this precursor. The reaction involves refluxing 5-bromoanthranilic acid with phenyl isothiocyanate in the presence of triethylamine in ethanol. nih.gov While this yields a quinazolinone, it establishes a clear pathway starting from the correctly substituted anthranilic acid.

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| 5-Bromoanthranilic acid | Phenyl isothiocyanate, Triethylamine | Ethanol, Reflux, 20h | 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | 83.2 | nih.gov |

| Anthranilic acid | Chloro acyl chloride | - | N-Acyl anthranilic acid | - | daneshyari.com |

| N-Acyl anthranilic acid | Acetic anhydride | - | Benzoxazinone intermediate | - | daneshyari.com |

One-Pot Multicomponent Reactions for Quinazoline Formation

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, offering efficiency and atom economy. openmedicinalchemistryjournal.com These reactions allow for the synthesis of complex molecules like quinazolines in a single step from three or more reactants, avoiding the isolation of intermediates. researchgate.net

For the synthesis of quinazoline-2-carboxylic acid derivatives, a one-pot, three-component reaction has been reported involving (2-amino-phenyl)-oxo-acetic acid sodium salt (obtained from the hydrolysis of isatin), an aldehyde, and ammonium acetate. chemicalbook.com Adapting this methodology by using a 5-bromo-substituted isatin derivative could potentially yield this compound.

Another multicomponent approach involves the reaction of 2-aminobenzophenones, aromatic aldehydes, and ammonium acetate, catalyzed by iodine, to produce quinazoline derivatives in excellent yields at moderate temperatures. daneshyari.com While this specific example leads to 2,4-diarylquinazolines, the principle of MCRs holds promise for the synthesis of the target molecule by carefully selecting the starting components.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| (2-Amino-phenyl)-oxo-acetic acid sodium salt | Aldehyde | Ammonium acetate | One-pot | Quinazoline-4-carboxylic acid | chemicalbook.com |

| 2-Aminobenzophenone | Aromatic aldehyde | Ammonium acetate | I2, 40°C | 2,4-Disubstituted quinazoline | daneshyari.com |

| Isatoic anhydride | Amine | Benzylic alcohol | Water | 2-Aryl quinazolinone | researchgate.net |

Green Chemistry Approaches in Quinazoline Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. whiterose.ac.uk These approaches often involve the use of environmentally friendly solvents, catalysts, and energy sources like microwave irradiation. beilstein-journals.org

Microwave-assisted synthesis has been shown to significantly accelerate the formation of quinazolines and quinazolinones, often leading to higher yields and cleaner reactions compared to conventional heating. beilstein-journals.orgnih.gov For instance, the microwave-assisted condensation of anthranilamide with aldehydes in the presence of a catalytic amount of antimony(III) trichloride under solvent-free conditions provides quinazolin-4(3H)-ones in good to excellent yields within minutes. nih.gov The use of gluconic acid aqueous solution as a bio-based green solvent has also been reported for the multicomponent synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride, anilines, and aldehydes. openmedicinalchemistryjournal.com

The development of a metal-free synthetic method for 2-substituted quinazolines using a salicylic acid-catalyzed oxidative condensation of o-aminobenzylamines and benzylamines with atmospheric oxygen is another example of a green approach. mdpi.com While not directly yielding a carboxylic acid at C2, these green methodologies could be adapted for the synthesis of this compound by using appropriate precursors.

| Reaction Type | Green Aspect | Reactants | Conditions | Product | Reference |

| Condensation | Microwave-assisted, Solvent-free | Anthranilamide, Aldehydes | SbCl3 (cat.) | Quinazolin-4(3H)-one | nih.gov |

| Multicomponent Reaction | Bio-based solvent (Gluconic acid) | Isatoic anhydride, Anilines, Aldehydes | 50% aq. Gluconic acid | 2,3-Dihydroquinazolin-4(1H)-one | openmedicinalchemistryjournal.com |

| Oxidative Condensation | Metal-free, O2 as oxidant | o-Aminobenzylamines, Benzylamines | Salicylic acid (cat.), BF3·Et2O | 2-Arylquinazoline | mdpi.com |

Regioselective Bromination Techniques at the C6 Position

The introduction of a bromine atom at the C6 position of the quinazoline ring requires regioselective bromination methods. This can be achieved either by direct bromination of a pre-formed quinazoline nucleus or by designing a synthetic route that utilizes a precursor already containing bromine at the desired position.

Direct Bromination Methods

Direct bromination of the quinazoline core can be challenging due to the potential for multiple bromination sites and the influence of existing substituents on the ring's reactivity. The use of specific brominating agents and reaction conditions is crucial for achieving regioselectivity.

N-Bromosuccinimide (NBS) is a widely used reagent for benzylic and allylic brominations, as well as for electrophilic aromatic bromination. masterorganicchemistry.comorganic-chemistry.org The bromination of deactivated aromatic compounds can be achieved using NBS in concentrated sulfuric acid under mild conditions. researchgate.net This method could potentially be applied to quinazoline-2-carboxylic acid, where the carboxylic acid group deactivates the ring, directing the bromination to specific positions. A study on the bromination of quinazoline in strong acid showed that the reaction is highly sensitive to the choice of brominating agent, acid, temperature, and concentration, which can be leveraged to achieve regioselectivity. researchgate.net An NBS-mediated bromination/dehydrogenation of tetrahydroquinolines has also been reported to yield polybromoquinolines. nih.gov

| Substrate | Brominating Agent | Conditions | Product | Reference |

| Deactivated Aromatic Compounds | N-Bromosuccinimide (NBS) | Concentrated H2SO4 | Monobrominated product | researchgate.net |

| Tetrahydroquinolines | N-Bromosuccinimide (NBS) | Mild conditions | Polybromoquinolines | nih.gov |

| Anthranilic acid | Bromine in Acetic Acid | <15°C | 5-Bromoanthranilic acid | rjpbcs.com |

Precursor Design for Introduction of Bromine

A more controlled and often preferred method for obtaining 6-bromoquinazolines is to start the synthesis with a precursor that already contains the bromine atom at the desired position. This approach avoids the potential for undesired side products and purification challenges associated with direct bromination.

The synthesis of 6-bromo-substituted quinazolines typically starts from 5-bromoanthranilic acid. nih.govrjpbcs.com This key intermediate can be prepared by the direct bromination of anthranilic acid. A procedure involving the dissolution of anthranilic acid in glacial acetic acid followed by the addition of bromine in acetic acid below 15°C has been reported to yield 5-bromoanthranilic acid. rjpbcs.com Once 5-bromoanthranilic acid is obtained, it can be used in various cyclization reactions, as discussed in section 2.1.1, to construct the 6-bromoquinazoline (B49647) core. For example, the synthesis of 6-bromo-2-phenyl-1,3,4-benzoxazinone is achieved by refluxing 5-bromoanthranilic acid with an excess of benzoyl chloride. rjpbcs.com This benzoxazinone can then be converted to the corresponding quinazolinone.

This precursor-based strategy offers a reliable and regioselective route to 6-bromo-substituted quinazolines, upon which further modifications at the C2 position can be performed to introduce the carboxylic acid functionality.

| Precursor | Reaction | Subsequent Product | Reference |

| Anthranilic acid | Bromination | 5-Bromoanthranilic acid | rjpbcs.com |

| 5-Bromoanthranilic acid | Reaction with Benzoyl chloride | 6-Bromo-2-phenyl-1,3,4-benzoxazinone | rjpbcs.com |

| 5-Bromoanthranilic acid | Reaction with Phenyl isothiocyanate | 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | nih.gov |

Derivatization of Carboxylic Acid Functionality on the Quinazoline Core

The carboxylic acid group at the 2-position of the 6-bromoquinazoline scaffold is a versatile handle for a variety of chemical transformations. These modifications are crucial for exploring the structure-activity relationships of quinazoline-based compounds. The primary derivatization strategies involve converting the carboxylic acid into esters and amides, among other functional groups.

Esterification of a carboxylic acid is a fundamental transformation that can alter a compound's polarity, solubility, and pharmacokinetic properties. The most common method for converting carboxylic acids to esters is the Fischer esterification, which involves reacting the acid with an alcohol under acidic conditions.

While specific examples detailing the esterification of this compound are not prevalent in readily available literature, analogous transformations on structurally similar heterocyclic carboxylic acids provide a clear blueprint for this conversion. For instance, the esterification of the closely related 6-bromoquinoline-2-carboxylic acid to its methyl ester has been achieved in high yield. chemicalbook.com This reaction is typically performed by refluxing the carboxylic acid in an excess of the desired alcohol (e.g., methanol or ethanol) with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or methanesulfonic acid (CH₃SO₃H). chemicalbook.com The equilibrium of the reaction is driven towards the ester product by using the alcohol as the solvent and/or by removing the water formed during the reaction.

A representative procedure for a similar compound is detailed in the table below, illustrating the conditions that would be applicable for the esterification of this compound.

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 6-Bromoquinoline-2-carboxylic acid | Methanesulfonic acid | Methanol | Reflux, 6 hours | Methyl 6-bromo-2-quinolinecarboxylate | 85% | chemicalbook.com |

The formation of an amide bond is one of the most important reactions in medicinal chemistry, as the amide group is a key structural feature in many biologically active molecules. Direct condensation of a carboxylic acid and an amine is generally difficult due to the formation of a stable ammonium carboxylate salt. orgsyn.org Therefore, the carboxylic acid must first be "activated" using a coupling reagent.

Several modern coupling reagents are highly effective for this transformation. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by an amine. Common strategies include:

Carbodiimide-based Coupling : Reagents like N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. Often, an additive such as 1-hydroxybenzotriazole (HOBt) is included to form a reactive intermediate that improves yields and suppresses side reactions. nih.gov

Uronium/Aminium Salt-based Coupling : Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and are particularly useful for coupling sterically hindered substrates or less reactive amines. growingscience.com These reactions are typically run in aprotic polar solvents like dimethylformamide (DMF) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). growingscience.com

Acyl Halide Formation : A two-step approach involves first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acyl chloride is then reacted with the desired amine, often in the presence of a base like triethylamine to neutralize the HCl byproduct. nih.gov

The selection of the appropriate coupling reagent and conditions depends on the specific amine and the presence of other functional groups in the molecule.

| Coupling Reagent Class | Examples | Typical Additives/Bases | Key Advantages |

|---|---|---|---|

| Carbodiimides | EDC, DCC | HOBt, DMAP | Widely used, effective for many substrates. |

| Uronium/Aminium Salts | HATU, HBTU | DIPEA, Triethylamine | High efficiency, rapid reactions, good for challenging couplings. |

| Acyl Halide Precursors | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Pyridine, Triethylamine | Generates highly reactive intermediate, cost-effective. |

Beyond ester and amide formation, the carboxylic acid group of this compound is amenable to other synthetic modifications. While specific examples for this exact compound are scarce, standard organic transformations can be applied. For instance, the carboxylic acid can be reduced to a primary alcohol (6-bromo-2-(hydroxymethyl)quinazoline). This transformation typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF). Another potential transformation is decarboxylation, which would remove the carboxylic acid group to yield 6-bromoquinazoline. This reaction can sometimes be achieved by heating, particularly if the carboxylic acid is positioned to stabilize a reaction intermediate, though it often requires specific catalysts or harsh conditions.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

One common method involves the direct bromination of anthranilic acid using N-bromosuccinimide (NBS) in acetonitrile, which provides the desired product in a moderate yield of 61.85%. nih.gov A significantly higher yield can be achieved through a different synthetic route starting from 5-bromoindoline-2,3-dione (5-bromoisatin). chemicalbook.com In this process, oxidative cleavage of the isatin ring using sodium hydroxide and hydrogen peroxide at elevated temperatures furnishes 2-amino-5-bromobenzoic acid in an excellent 96% yield after purification. chemicalbook.com

The subsequent cyclization of 2-amino-5-bromobenzoic acid to form the quinazolinone core is another critical step. For example, the synthesis of 6-bromoquinazolin-4(3H)-one, a closely related structure, can be accomplished in high yield by heating 2-amino-5-bromobenzoic acid with formamide at 130 °C, achieving a 91% yield. nih.gov

The following table summarizes and compares different optimized synthetic routes for key precursors.

| Target Product | Starting Material | Reagents & Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Amino-5-bromobenzoic acid | Anthranilic acid | N-Bromosuccinimide (NBS), Acetonitrile, Room Temperature, 2 h | 61.85% | nih.gov |

| 2-Amino-5-bromobenzoic acid | 5-Bromoindoline-2,3-dione | 3N NaOH, 35% H₂O₂, Water, 80 °C, 1 h | 96% | chemicalbook.com |

| 6-Bromoquinazolin-4(3H)-one | 2-Amino-5-bromobenzoic acid | Formamide, 130 °C, 4 h | 91% | nih.gov |

| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | 5-Bromoanthranilic acid | Phenyl isothiocyanate, Triethylamine, Ethanol, Reflux (65 °C), 20 h | 83.2% | nih.gov |

These findings highlight how the selection of starting materials and the fine-tuning of reaction conditions—such as temperature, solvent, and reagents—are crucial for maximizing yields in the synthetic pathways leading to this compound and its derivatives.

Mechanistic Organic Chemistry and Reactivity of 6 Bromoquinazoline 2 Carboxylic Acid

Exploration of the Chemical Reactivity Profile of the Quinazoline (B50416) Ring System

The quinazoline ring system exhibits distinct reactivity toward electrophilic and nucleophilic reagents. The pyrimidine (B1678525) ring, being electron-deficient, generally resists electrophilic substitution. Conversely, the fused benzene (B151609) ring is more susceptible to such reactions. wikipedia.org Theoretical considerations and experimental evidence suggest the order of reactivity for electrophilic attack on the benzene ring is position 8 > 6 > 5 > 7. wikipedia.orgscispace.com Nitration is a classic example of an electrophilic substitution reaction on the quinazoline core, which can yield a 6-nitroquinazoline derivative when treated with fuming nitric acid in concentrated sulfuric acid. nih.govscispace.com

In contrast, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. The quinazoline system is particularly reactive towards anionic reagents, which preferentially attack the C4 position. nih.govscispace.com Nucleophiles such as cyanide, sodium bisulfite, and organometallic reagents (e.g., Grignard reagents) can add across the 3,4-double bond. nih.govscispace.com For halo-substituted quinazolines, nucleophilic substitution is a common reaction, particularly at the 2- and 4-positions. wikipedia.org

| Position | Reaction Type | Reactivity | Examples |

|---|---|---|---|

| 2 and 4 (Pyrimidine Ring) | Nucleophilic Substitution (on halo-derivatives) | High | Displacement by nucleophiles like piperidine. wikipedia.org |

| 4 (Pyrimidine Ring) | Nucleophilic Addition | High | Addition of Grignard reagents, sodium bisulfite, hydrogen cyanide. nih.govscispace.com |

| 6 and 8 (Benzene Ring) | Electrophilic Substitution | Moderate to High | Nitration. nih.govscispace.com |

| 5 and 7 (Benzene Ring) | Electrophilic Substitution | Low | Less favored compared to positions 6 and 8. wikipedia.orgscispace.com |

Metal-Catalyzed Cross-Coupling Reactions at the Bromine Substituent

The carbon-bromine bond at the C6 position of 6-bromoquinazoline-2-carboxylic acid is a key functional handle for molecular elaboration through metal-catalyzed cross-coupling reactions. Halogenated quinazolines and their derivatives are valuable intermediates for forming new carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com The general reactivity order for halogens in these palladium-catalyzed reactions is I > Br >> Cl, making the 6-bromo substituent a highly effective site for selective chemical modification. nih.gov

The Suzuki-Miyaura reaction is a powerful and widely used palladium-catalyzed cross-coupling reaction that forges a new carbon-carbon single bond between an organohalide and an organoboron species, such as a boronic acid or its ester. wikipedia.orgnih.gov This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.gov

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromoquinazoline (B49647), forming a Pd(II) complex. libretexts.org

Transmetalation : In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide. wikipedia.org

Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

This methodology has been applied to 6-halo-quinazolinone systems to synthesize a variety of aryl-substituted derivatives. nih.govmdpi.com For instance, 6-bromoquinazolin-4(3H)-one can be coupled with various arylboronic acids to introduce new aryl groups at the C6 position. nih.gov

| Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 6-Bromo/chloro-2-cyclopropyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one | Aryl-, heteroaryl-, and alkylboronic acids | Palladium catalyst with a suitable base | 6-Aryl/heteroaryl/alkyl-substituted quinazolinone | nih.gov |

| 6-Iodoquinazolin-4(3H)-one | Furfurylboronic acid | Pd(OAc)₂ – tri-t-butylphosphine | 6-Furfuryl-substituted quinazolinone | nih.govmdpi.com |

| 2-Aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-one | Arylboronic acids | Palladium catalyst | 2,6,8-Triaryl-2,3-dihydroquinazolin-4(1H)-one | mdpi.com |

Beyond the Suzuki-Miyaura coupling, the 6-bromo substituent is amenable to a range of other palladium-catalyzed transformations. These reactions provide access to diverse molecular architectures by forming different types of chemical bonds. rsc.org

Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It has been successfully applied to 6-bromoquinazolin-4(3H)-one, coupling it with nucleophiles like morpholine and substituted piperazines using a palladium-xantphos catalyst system. nih.govmdpi.com

Heck Reaction : This reaction couples aryl halides with alkenes. 6-Iodoquinazoline derivatives have been shown to react with alkenes such as tert-butyl acrylate in the presence of a Pd(OAc)₂ catalyst to yield 6-alkenyl quinazolines. nih.gov

Sonogashira Coupling : This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. It is a valuable tool for introducing alkynyl moieties onto the quinazoline scaffold and has been demonstrated on various haloquinazoline systems. mdpi.comresearchgate.net

Negishi Coupling : This reaction involves the coupling of an organohalide with an organozinc reagent. It has been used for the synthesis of carbo-substituted quinazolines from their corresponding halogenated precursors. nih.gov

| Reaction Name | Bond Formed | Reactants | Example on Quinazoline Core |

|---|---|---|---|

| Buchwald-Hartwig Amination | C-N | Aryl Halide + Amine | Coupling of 6-bromoquinazolin-4(3H)-one with morpholine. nih.govmdpi.com |

| Heck Reaction | C-C (alkenyl) | Aryl Halide + Alkene | Coupling of 6-iodo-N-isopropylquinazolin-4-amine with tert-butyl acrylate. nih.gov |

| Sonogashira Coupling | C-C (alkynyl) | Aryl Halide + Terminal Alkyne | Alkynylation of 4-chloro-6,7-dimethoxyquinazoline with various terminal alkynes. researchgate.net |

| Negishi Coupling | C-C | Aryl Halide + Organozinc | Coupling of 2-chloro-6,7-dimethoxyquinazolines with CH₃ZnCl. nih.gov |

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom attached to the electron-deficient quinazoline ring can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.org This reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate. libretexts.orgsemanticscholar.org The quinazoline core itself, with its two nitrogen atoms, acts as an electron-withdrawing system, thereby activating the 6-bromo position towards nucleophilic attack.

The accepted mechanism for SNAr involves two steps:

Addition : The nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the benzene ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

Elimination : The leaving group (bromide ion) is expelled, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.org

Studies on the related 6-bromoquinoline system have shown that the introduction of an additional strong electron-withdrawing group, such as a nitro group at an adjacent position (C5), significantly activates the C6-bromo position for displacement by amine nucleophiles like morpholine and piperazine. semanticscholar.org A similar activation effect would be anticipated for this compound, where both the quinazoline nitrogen atoms and the C2-carboxylic acid group contribute to the electron deficiency of the ring system, making the C6 position susceptible to substitution by various nucleophiles.

Reactivity and Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position is a versatile functional group that can undergo a range of transformations common to carboxylic acids, including esterification, amide bond formation, and reduction. The reactivity of this group is influenced by both inductive and resonance effects within the molecule. youtube.com However, a particularly significant transformation for quinazoline-2-carboxylic acids is decarboxylation.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a key reaction for quinazoline-2-carboxylic acids. Historically, the parent quinazoline heterocycle was first synthesized via the decarboxylation of its 2-carboxy derivative. nih.govscispace.com This process is generally facilitated in heteroaromatic systems where the nitrogen atoms can stabilize the anionic or zwitterionic intermediate formed upon loss of CO₂.

Modern synthetic methods have also utilized this transformation. For instance, quinazoline compounds have been synthesized through the condensation of 2-aminobenzylamines with α-keto acids, followed by a decarboxylation step that can be promoted by visible light irradiation under mild conditions. rsc.orgresearchgate.net

Furthermore, the field of transition metal-catalyzed reactions has expanded to include decarboxylative cross-coupling. researchgate.netresearchgate.net In these reactions, a carboxylic acid can serve as a readily available and stable substitute for an organometallic reagent. researchgate.net This opens up the possibility of using the carboxylic acid moiety on the 6-bromoquinazoline ring as a coupling handle itself, potentially leading to the formation of new C-C or C-heteroatom bonds at the C2 position via a palladium- or copper-mediated process. researchgate.net

Condensation Reactions

The reactivity of this compound is characterized by the distinct functionalities of its carboxylic acid group and the quinazoline ring system. Condensation reactions are a key class of transformations for this molecule, primarily involving the carboxylic acid moiety or activated positions on the heterocyclic ring.

One of the most direct and widely utilized condensation reactions for carboxylic acids is amidation. unizin.org The carboxylic acid group at the C2 position of this compound can react with primary or secondary amines to form the corresponding amides. This transformation typically requires the activation of the carboxylic acid to overcome the formation of an unreactive ammonium-carboxylate salt. libretexts.orglibretexts.org Modern synthetic protocols employ coupling agents to facilitate this reaction under mild conditions. Reagents such as dicyclohexylcarbodiimide (DCC), di-tert-butyl dicarbonate (Boc₂O) with 4-(N,N-dimethylamino)pyridine (DMAP), or various phosphonium and uranium salts (HATU, HBTU) are effective for this purpose. ajchem-a.comrsc.org The general mechanism involves the activation of the carboxyl group by the coupling agent, forming a reactive intermediate that is susceptible to nucleophilic attack by an amine, ultimately yielding the stable amide product. youtube.com

| Amine Reactant | Product Name |

| Aniline | 6-Bromo-N-phenylquinazoline-2-carboxamide |

| Benzylamine | N-Benzyl-6-bromoquinazoline-2-carboxamide |

| Morpholine | (6-Bromoquinazolin-2-yl)(morpholino)methanone |

| Piperidine | (6-Bromoquinazolin-2-yl)(piperdin-1-yl)methanone |

This table presents potential products based on established condensation methodologies for carboxylic acids.

Furthermore, the quinazoline core can be modified to undergo other types of condensation reactions. For instance, if the 2-carboxylic acid group were synthetically converted to a 2-methyl group, this position becomes an active methylene site. This 2-methyl-6-bromoquinazoline derivative can then participate in Knoevenagel condensations with various aromatic aldehydes. researchgate.net This reaction, typically catalyzed by an acid or base, involves the formation of a new carbon-carbon double bond, leading to the synthesis of 2-styrylquinazoline derivatives. nih.gov The reaction proceeds through the deprotonation of the active methylene group to form a carbanionic intermediate, which then attacks the carbonyl carbon of the aldehyde. nih.gov Subsequent dehydration yields the final conjugated product. nih.gov

Ring Functionalization and Derivatization Studies

The bromine atom at the C6 position of the quinazoline ring is a key handle for a variety of functionalization and derivatization reactions, most notably through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. libretexts.org

In the context of this compound, the C6-Br bond serves as the electrophilic partner in the Suzuki-Miyaura catalytic cycle. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium acetate or dichlorobis(triphenylphosphine)palladium(II), a suitable phosphine ligand, and a base like sodium carbonate or potassium carbonate. researchgate.netresearchgate.net The reaction scope is broad, allowing for the introduction of a wide array of substituents at the C6 position. Aryl, heteroaryl, and even some alkyl groups can be installed by selecting the appropriate boronic acid or boronic ester. nih.govrsc.org This strategy has been effectively used to synthesize novel 6-aryl-substituted quinazoline and quinoline (B57606) derivatives, significantly diversifying the chemical space around this scaffold. researchgate.netresearchgate.net

The general process involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the 6-substituted quinazoline product and regenerate the catalyst. libretexts.org

| Boronic Acid Reactant | Product Name | Representative Yield |

| Phenylboronic acid | 6-Phenylquinazoline-2-carboxylic acid | High |

| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)quinazoline-2-carboxylic acid | High |

| 4-Cyanophenylboronic acid | 6-(4-Cyanophenyl)quinazoline-2-carboxylic acid | Good |

| 3,4,5-Trimethoxyphenylboronic acid | 6-(3,4,5-Trimethoxyphenyl)quinazoline-2-carboxylic acid | High |

| Thiophene-3-boronic acid | 6-(Thiophen-3-yl)quinazoline-2-carboxylic acid | Good |

Yields are representative and based on studies with structurally similar bromo-substituted heterocyclic compounds. researchgate.net

These derivatization studies highlight the synthetic utility of the 6-bromo substituent, enabling the creation of libraries of compounds with modified steric and electronic properties for further investigation.

Computational and Theoretical Investigations of 6 Bromoquinazoline 2 Carboxylic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For compounds related to the 6-bromoquinazoline (B49647) scaffold, methods like DFT with the B3LYP functional and a 6-31+G(d,p) basis set have been utilized to accurately model their geometry and electronic properties. nih.gov

These calculations provide optimized molecular structures, detailing precise bond lengths and angles. researchgate.net Furthermore, they are used to compute the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these frontier orbitals is crucial; for instance, in some 6-bromoquinazoline derivatives, the HOMO is localized on the bromobenzene and quinazolinone rings, while the LUMO is distributed across the entire molecule. nih.gov This information is vital for understanding the molecule's electronic behavior and its potential interaction sites. nih.gov

Elucidation of Reaction Mechanisms via Computational Modeling

While specific computational studies on the reaction mechanisms for the synthesis of 6-Bromoquinazoline-2-carboxylic acid are not extensively detailed in the available literature, computational modeling is a key methodology for such investigations. The synthesis of related 6-bromoquinazolinone derivatives often involves steps like the bromination of anthranilic acid followed by cyclization reactions. nih.govmdpi.com

Computational modeling can be applied to:

Map Reaction Pathways: Trace the energetic profile of a reaction from reactants to products, identifying transition states and intermediates.

Calculate Activation Energies: Determine the energy barriers for each step, predicting the feasibility and rate of the reaction under different conditions.

Analyze Transition State Geometries: Understand the structural changes that occur during the key bond-forming or bond-breaking steps.

By applying these computational techniques to the known synthetic routes, such as the Suzuki-Miyaura cross-coupling used for 6-bromo-2-styrylquinazolin-4(3H)-ones, researchers can gain a deeper understanding of the underlying mechanisms, potentially leading to the optimization of reaction conditions and yields. mdpi.com

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is essential for understanding the flexibility of a molecule and identifying its most stable three-dimensional shapes (conformations). The set of all possible conformations and their corresponding energies constitutes the molecule's energy landscape. researchgate.net Techniques such as molecular dynamics (MD) simulations combined with methods like Principal Component Analysis (PCA) are used to explore this landscape. researchgate.netmdpi.com

Molecular Docking Studies with Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme. For derivatives of 6-bromoquinazoline, docking studies have been instrumental in identifying potential anticancer and antimicrobial targets. mdpi.comnih.gov

For example, various 6-bromo quinazoline (B50416) derivatives have been docked into the active site of the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy. nih.gov These studies have calculated binding energies and identified key interactions, such as hydrogen bonds with critical amino acid residues like Lys 721 and Met 742. nih.gov Similarly, other derivatives have been studied for their binding to dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are targets for anticancer and antimicrobial agents. mdpi.comresearchgate.net These in silico studies are invaluable for prioritizing compounds for further biological testing.

| Compound Derivative | Biomolecular Target | Calculated Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Quinazolinone Derivative 8a | EGFR | -6.7 | Lys 721, Leu 694, Leu 820, Met 742, Cys 773 | nih.gov |

| Quinazolinone Derivative 8c | EGFR | -5.3 | Not specified | nih.gov |

| 6-bromo-2-styrylquinazolin-4(3H)-ones | Dihydrofolate Reductase (DHFR) | Not specified | Not specified | mdpi.comresearchgate.net |

| 6-bromo-2-styrylquinazolin-4(3H)-ones | Thymidylate Synthase (TS) | Not specified | Not specified | mdpi.comresearchgate.net |

Density Functional Theory (DFT) Analysis for Stability and Reactivity Predictions

Density Functional Theory (DFT) is a powerful method not only for geometry optimization but also for predicting the stability and reactivity of molecules. scirp.orgresearchgate.net Key parameters derived from DFT calculations include the energies of the HOMO and LUMO. The energy gap (ΔE) between these two orbitals is a critical indicator of molecular stability. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron to a higher energy state. Conversely, a small gap indicates that a molecule is more reactive. nih.gov In a study of 6-bromo quinazolinone derivatives, one compound (8a) was found to have a HOMO-LUMO energy gap of 4.71 eV, indicating it was thermodynamically more stable than a related derivative and the reference drug Erlotinib. nih.govresearchgate.net This type of analysis helps in comparing the intrinsic reactivity of different compounds and predicting their chemical behavior. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Quinazolinone Derivative 8a | Not specified | Not specified | 4.71 | nih.gov |

| Quinazolinone Derivative 8c | Not specified | Not specified | 4.57 | nih.gov |

| Erlotinib (Reference) | Not specified | Not specified | 4.18 | nih.gov |

Prediction of Physicochemical Properties Relevant to Research Design

Computational methods are increasingly used to predict the physicochemical properties of molecules, which are crucial for their development as potential therapeutic agents. researchgate.net These properties, often grouped under ADME (Absorption, Distribution, Metabolism, and Excretion), determine a drug's behavior in the body.

For derivatives of 6-bromoquinazoline, ADME properties have been analyzed using computational tools like the QikProp module. researchgate.net Such programs can predict a wide range of properties, including:

Solubility: Affects absorption and formulation.

Lipophilicity (logP): Influences membrane permeability and distribution.

Molecular Weight: A key factor in drug-likeness.

pKa: Determines the ionization state at physiological pH.

While a comprehensive list of predicted properties for this compound is not available, its basic properties are known. Early-stage prediction of these characteristics is vital for identifying potential liabilities and guiding the design of molecules with more favorable drug-like profiles. researchgate.netrsc.org

Applications in Advanced Organic Synthesis

6-Bromoquinazoline-2-carboxylic acid as a Versatile Synthetic Building Block

This compound is a quintessential example of a versatile synthetic building block due to the presence of two distinct and orthogonally reactive functional groups: a carboxylic acid at the 2-position and a bromine atom at the 6-position. This dual functionality allows for sequential and selective modifications, providing chemists with a powerful tool for molecular construction.

The quinazoline (B50416) core itself is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities. mdpi.comarabjchem.org The stability of this fused heterocyclic system makes it an ideal foundation for building more complex molecules.

The two key reactive sites offer different pathways for elaboration:

The Carboxylic Acid Group (C2-Position): This group is a classical handle for forming amide bonds, which are fundamental in biological systems and drug molecules. nih.gov By reacting the carboxylic acid with a diverse range of primary or secondary amines, a vast array of amide derivatives can be synthesized. dergipark.org.tr This reaction is typically facilitated by standard coupling reagents or by converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride. nih.govdergipark.org.tr

The Bromo Group (C6-Position): The bromine atom on the aromatic ring is a prime site for modern palladium-catalyzed cross-coupling reactions. organic-chemistry.orgwikipedia.org This functionality enables the formation of new carbon-carbon or carbon-nitrogen bonds with high efficiency and functional group tolerance. wikipedia.org Reactions such as the Suzuki-Miyaura coupling (with boronic acids) wikipedia.orgasianpubs.org or the Buchwald-Hartwig amination (with amines) organic-chemistry.orgwikipedia.org can be employed to introduce a wide variety of substituents at this position.

The presence of these two groups allows for a modular approach to synthesis, where different partners can be coupled at each position to create novel molecular architectures.

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Reaction Type | Coupling Partner | Resulting Linkage |

|---|---|---|---|

| C2-Carboxylic Acid | Amide Coupling | Primary/Secondary Amine | Amide (C-N) |

| Esterification | Alcohol | Ester (C-O) | |

| C6-Bromo | Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Biaryl (C-C) |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Aryl Amine (C-N) | |

| Sonogashira Coupling | Terminal Alkyne | Aryl Alkyne (C-C) | |

| Heck Coupling | Alkene | Aryl Alkene (C-C) |

Integration into Complex Heterocyclic Systems and Fused Ring Structures

The functional handles on this compound serve as ideal anchor points for its integration into larger, more complex heterocyclic and fused ring systems. The ability to form robust carbon-carbon and carbon-nitrogen bonds via cross-coupling reactions is particularly valuable in this context.

For instance, a Suzuki-Miyaura coupling reaction can be used to link the 6-position of the quinazoline scaffold to another heterocyclic ring, such as a pyridine, pyrazole, or indole, that is functionalized with a boronic acid or ester. asianpubs.orgnih.gov This strategy directly leads to the formation of complex bi-heterocyclic systems, which are of great interest in materials science and medicinal chemistry.

Furthermore, intramolecular reactions can be designed to form additional fused rings. A synthetic sequence might involve first coupling a partner to the C6-bromo position that contains a suitable functional group. In a subsequent step, this new group could react with the C2-carboxylic acid (or a derivative thereof) to close a new ring, thereby building a polycyclic fused system. The quinazoline structure itself is a fused bicyclic system, and these methods allow for the creation of even more elaborate topologies. mdpi.com

Role in Scaffold Diversification for Chemical Libraries

In modern drug discovery, the synthesis of chemical libraries around a core scaffold is a fundamental strategy for identifying new lead compounds. nih.gov this compound is an excellent starting scaffold for such efforts due to its capacity for systematic diversification at two distinct points.

A combinatorial or parallel synthesis approach can be envisioned where the core scaffold is reacted with large sets of building blocks. A library could be generated by first reacting the C2-carboxylic acid with a collection of 100 different amines to form a set of amides. Each of these 100 compounds, now bearing a unique side chain at the C2 position, could then be subjected to a Suzuki coupling reaction at the C6-position with a collection of 100 different boronic acids. This two-step sequence would theoretically generate a library of 10,000 (100 x 100) unique compounds, all based on the 6-substituted quinazoline-2-carboxamide (B14221085) framework.

This diversification is crucial because structure-activity relationship (SAR) studies have shown that substitutions at positions 2 and 6 of the quinazolinone ring system are significant for modulating various pharmacological activities. nih.govnih.gov The ability to rapidly generate a large number of analogs with variations at these key positions makes this scaffold highly valuable for optimizing biological activity and other drug-like properties. mdpi.com

Precursor for the Synthesis of Novel Research Probes and Pharmacophore Development

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The quinazoline nucleus is a well-established component of many pharmacophores, leading to several approved drugs, particularly in oncology. mdpi.comwikipedia.org

This compound serves as an ideal precursor for developing new pharmacophores and chemical probes for several reasons:

Bioactive Core: The quinazoline scaffold is known to interact with numerous biological targets. arabjchem.orgmdpi.com

Strategic Bromination: The presence of a halogen, specifically at the 6-position, is a known feature in several potent kinase inhibitors like Gefitinib and Lapatinib, where it often occupies a key region in the ATP-binding site of the enzyme. wikipedia.org This makes the 6-bromo substituent a rational starting point for designing new inhibitors.

Facile Derivatization: As detailed previously, the dual functional groups allow for the attachment of various moieties that can be designed to interact with specific amino acid residues in a target protein. The C2-carboxamide can act as a hydrogen bond donor or acceptor, while the group attached at the C6-position via cross-coupling can be tailored to fit into hydrophobic pockets or form other key interactions.

By systematically modifying the scaffold, researchers can develop novel molecules to probe biological pathways or to serve as leads for new therapeutic agents. The derivatives can be designed to target specific enzymes, receptors, or other proteins, with the goal of achieving high potency and selectivity. nih.gov

Exploration of Biological Activities at the Molecular and Cellular Level Mechanistic Focus

In vitro Enzyme Inhibition Studies and Target Validation

The quinazoline (B50416) core is a well-established pharmacophore in the design of enzyme inhibitors. Derivatives of 6-bromoquinazoline (B49647) have been synthesized and evaluated against several key enzymatic targets implicated in cancer progression.

Inhibition of Tyrosine Kinases

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. nih.gov The quinazoline scaffold is prominent in many approved tyrosine kinase inhibitors (TKIs). nih.gov Research into 6-bromoquinazoline derivatives has identified potent inhibitory activity against several receptor tyrosine kinases.

A series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were developed and tested for their inhibitory effects on Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). cu.edu.eg Notably, specific derivatives demonstrated significant cytotoxic efficacy against cancer cell lines overexpressing these kinases. For instance, compound 9d (a 6-bromo-2-(pyridin-3-yl)quinazoline derivative) showed a remarkable cytotoxic effect against the AU-565 breast cancer cell line with an IC₅₀ value of 1.54 µM. cu.edu.eg Furthermore, compounds 9d and 11c (another derivative from the series) exhibited superior cytotoxicity towards the MDA-MB-231 triple-negative breast cancer cell line (IC₅₀ = 2.67 and 1.75 µM, respectively) compared to the approved drug Lapatinib. cu.edu.eg

Other studies have focused on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another key tyrosine kinase involved in tumor angiogenesis. cu.edu.eg Certain 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines displayed noteworthy inhibition of VEGFR-2. cu.edu.eg Molecular docking studies on other 6-bromo quinazoline derivatives have also been used to explore the binding conformations within the EGFR active site, further validating its potential as a target. nih.gov

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

| 9d | AU-565 | 1.54 | cu.edu.eg |

| 9d | MDA-MB-231 | 2.67 | cu.edu.eg |

| 11c | MDA-MB-231 | 1.75 | cu.edu.eg |

| Lapatinib | AU-565 | 0.48 | cu.edu.eg |

| Lapatinib | MDA-MB-231 | 9.29 | cu.edu.eg |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that play a role in regulating pH, a process often dysregulated in the tumor microenvironment. nih.gov While direct studies on 6-bromoquinazoline-2-carboxylic acid are limited, the broader quinazoline scaffold has been investigated for CA inhibition. nih.govtandfonline.com

Research on 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives has identified them as non-classical inhibitors of the cancer-associated isoforms CA IX and XII. nih.govresearchgate.net Similarly, various 2,3-disubstituted quinazolinones have been reported as potent inhibitors against several human carbonic anhydrase (hCA) isoforms. nih.gov Another study detailed S-substituted 2-mercaptoquinazolin-4(3H)-ones as potent and selective inhibitors of hCA IX and XII. tandfonline.com These findings suggest that the quinazoline nucleus is a suitable starting point for developing CA inhibitors, although the specific contribution of a 6-bromo substitution on a 2-carboxylic acid framework remains to be explicitly determined.

Dihydrofolate Reductase and Thymidylate Synthase Inhibition

Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are critical enzymes in the folate pathway, essential for the synthesis of nucleotides required for DNA replication and cell division. wikipedia.org Consequently, they are well-established targets for anticancer chemotherapy. wikipedia.org

Studies on a series of 6-bromo- and 6,8-dibromo-quinazolin-4(3H)-ones have demonstrated significant DHFR inhibitory activity. researchgate.net The research indicated that the mono-bromo derivatives were generally more active than their di-bromo counterparts. researchgate.net Several compounds from this series showed remarkable potency, with IC₅₀ values in the sub-micromolar range, comparable to the established DHFR inhibitor Methotrexate. researchgate.net Molecular docking studies revealed that these active inhibitors bind to key amino acid residues in the DHFR active site, similar to Methotrexate. researchgate.netnih.gov

| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |

| 19 | DHFR | 0.6 | researchgate.net |

| 20 | DHFR | 0.2 | researchgate.net |

| 22 | DHFR | 0.1 | researchgate.net |

| Methotrexate | DHFR | 0.08 | researchgate.net |

The quinazoline scaffold has also been utilized to design TS inhibitors. nih.govnih.gov Molecular docking simulations have been employed to analyze the hypothetical binding of 6-bromo-2-styrylquinazolin-4(3H)-ones within the active sites of both DHFR and TS, supporting the potential for dual inhibition. mdpi.com

Receptor Binding Assays and Selectivity Profiling

A crucial aspect of drug development is ensuring that a compound selectively interacts with its intended target to minimize off-target effects. For 6-bromoquinazoline derivatives, selectivity has been assessed in various contexts.

In vitro cytotoxicity screening of a novel series of 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one derivatives demonstrated a degree of selectivity between cancer cells and normal cell lines. nih.gov The most potent compound, 8a , was significantly more toxic to MCF-7 and SW480 cancer cells than to the normal MRC-5 cell line, indicating a favorable therapeutic window at the cellular level. nih.gov

| Compound ID | Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| 8a | MCF-7 | Breast Cancer | 15.85 ± 3.32 | nih.gov |

| 8a | SW480 | Colon Cancer | 17.85 ± 0.92 | nih.gov |

| 8a | MRC-5 | Normal Lung Fibroblast | 84.20 ± 1.72 | nih.gov |

For kinase inhibitors, selectivity is often profiled by screening the compound against a panel of different kinases. For instance, a related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was evaluated against a panel of 14 kinases to determine its selectivity profile as an Aurora A kinase inhibitor. mdpi.comdongguk.edu This type of profiling is essential to understand the broader interaction landscape of a compound and to predict potential off-target activities.

Cellular Pathway Modulation Studies in Cell Lines

Beyond direct enzyme inhibition, the cellular consequences of target engagement are studied to understand the broader mechanism of action. For quinazoline derivatives, a common outcome is the disruption of the cell cycle.

Cell Cycle Arrest Mechanisms

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Many anticancer agents function by inducing cell cycle arrest, which can subsequently lead to programmed cell death (apoptosis). frontiersin.org

Numerous studies have shown that quinazoline derivatives can halt cell cycle progression at different phases. mdpi.comnih.govbohrium.com For example, certain novel 3-methylquinazolinone derivatives were found to cause G2/M phase cell cycle arrest in A549 lung cancer cells. mdpi.com Another study on 2,4-dibenzylaminoquinazoline observed a decrease in the G1 phase population and an accumulation of cells in the G2 phase prior to cell death. nih.gov Similarly, a chloro- and bromo-substituted quinazoline derivative was reported to arrest the cell cycle at the G2/M phase. bohrium.com

Conversely, a different derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was found to arrest the cell cycle of the MCF-7 breast cancer cell line at the G1 phase. mdpi.comresearchgate.net This highlights how substitutions on the quinazoline scaffold can modulate the specific cellular response, leading to arrest at different checkpoints.

Induction of Apoptosis and Autophagy in Cell Lines

Derivatives of the 6-bromoquinazoline scaffold have been shown to induce programmed cell death, a key characteristic of potential anticancer agents. Studies on various cancer cell lines demonstrate that these compounds can trigger apoptosis through intrinsic and extrinsic pathways. For instance, certain 6-bromoquinazoline derivatives have been observed to induce apoptosis in MCF-7 breast cancer cells in a dose-dependent manner. nih.gov

The molecular mechanism often involves the modulation of key regulatory proteins in the apoptotic cascade. In MGC-803 gastric cancer cells, a novel quinazoline derivative induced apoptosis by down-regulating the expression of anti-apoptotic proteins Bcl-2 and Mcl-1, while simultaneously up-regulating the pro-apoptotic protein Bax and promoting the cleavage of PARP. mdpi.com Similarly, in HepG2 liver cancer cells, another derivative triggered apoptosis by increasing the expression of pro-apoptotic effectors like caspase-3, caspase-9, and Bax, and decreasing the expression of the anti-apoptotic protein Bcl-2. mdpi.com This demonstrates a multi-faceted approach to disrupting cancer cell survival. Furthermore, some quinazoline derivatives have been shown to arrest the cell cycle at the G2/M phase, preventing cell proliferation and leading to apoptosis. mdpi.combue.edu.eg

While the induction of apoptosis by quinazoline derivatives is well-documented, their role in autophagy is an emerging area of investigation. Autophagy is a cellular process of self-degradation that can either promote cell survival or contribute to cell death. In some cancer contexts, quinazoline-based compounds have been found to induce autophagy, suggesting a complex cellular response that may be linked to the apoptotic pathways. nih.gov

Modulation of Reactive Oxygen Species (ROS) Production in Cellular Models

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cellular physiology. At low levels, they function as critical signaling molecules, but at high levels, they can cause significant damage to cellular structures, a condition known as oxidative stress. semanticscholar.org This imbalance is implicated in the pathology of numerous diseases. semanticscholar.orgnih.gov The cellular antioxidant system, which includes enzymes and non-enzymatic molecules, tightly regulates ROS levels to maintain homeostasis. semanticscholar.org

The modulation of ROS is a key aspect of the biological activity of many therapeutic compounds. Some small molecules can exert an antioxidant effect by influencing the activity of proteins within the antioxidant system or by regulating gene transcription related to oxidative stress. nih.gov Cancer cells often exhibit higher levels of ROS compared to normal cells due to their increased metabolic rate. frontiersin.org While this contributes to cancer pathology, it also presents a vulnerability. Certain quinazoline derivatives have been shown to exploit this by further increasing ROS levels and inducing oxidative stress, which can impair the function of the electron transport chain and trigger cell death pathways. frontiersin.org The interplay between quinazoline compounds and ROS homeostasis is a critical area of research for understanding their therapeutic potential and mechanism of action.

Structure-Activity Relationship (SAR) Investigations from In vitro Data

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the 6-bromoquinazoline scaffold. These investigations have revealed that specific structural modifications significantly influence the biological activity of these derivatives.

For antimicrobial activity, the presence and position of substituents on the quinazoline ring are critical. A halogen, such as the bromine atom at position 6, is often associated with enhanced antimicrobial properties. nih.govnih.gov Further SAR studies have indicated that substitutions at positions 2 and 3 of the quinazolinone ring are essential for activity. nih.gov For example, the introduction of a substituted aromatic ring at position 3 can significantly impact potency. nih.gov In one study of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones, derivatives with chloro (2c, 2d) and fluoro (2h) groups on the phenyl ring at position 3 showed significant antimicrobial activity. researchgate.net

Similarly, in the context of anticancer activity, modifications to the 6-bromoquinazoline core dictate cytotoxicity. One study found that a 6-bromoquinazoline derivative with a fluoro-substituted phenyl moiety at the C4-position exhibited potent activity against MCF-7 and SW480 cancerous cell lines. nih.gov Another SAR study on 6-nitroquinazolines highlighted the importance of substituents at the C(4) and C(7) positions for inhibiting TNF-alpha production and T-cell proliferation. nih.gov These findings underscore the importance of systematic structural modifications to fine-tune the desired biological effects of this compound derivatives.

Antimicrobial Activity against Specific Strains (in vitro)

Derivatives of 6-bromoquinazoline have demonstrated significant in vitro activity against a range of pathogenic microbes, including both bacteria and fungi. The breadth of activity highlights the potential of this chemical scaffold in developing new antimicrobial agents.

Studies have reported activity against Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Streptococcus pyogenes, as well as Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. researchgate.netmediresonline.orgbiomedpharmajournal.org Antifungal activity has also been observed against species like Candida albicans and Aspergillus niger. researchgate.netbiomedpharmajournal.org The potency of these compounds is often quantified by their minimum inhibitory concentration (MIC), which represents the lowest concentration of the compound that inhibits visible microbial growth.

Below are tables summarizing the antimicrobial activity of various 6-bromoquinazoline derivatives from different studies.

Table 1: Antibacterial Activity of 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones Data represents the zone of inhibition in mm.

| Compound | R-group on Phenyl | Bacillus subtilis | Staphylococcus aureus | Pseudomonas aeruginosa |

|---|---|---|---|---|

| 2a | 2-Cl | 15 | 14 | 12 |

| 2b | 3-Cl | 16 | 17 | 14 |

| 2c | 4-Cl | 18 | 18 | 16 |

| 2d | 2,4-diCl | 18 | 19 | 17 |

| 2e | 2-CH3 | 14 | 13 | 11 |

| 2f | 4-CH3 | 15 | 14 | 12 |

| 2g | 4-OCH3 | 17 | 16 | 14 |

| 2h | 4-F | 19 | 18 | 16 |

| Ciprofloxacin | (Standard) | 24 | 25 | 23 |

Source: Adapted from research data. researchgate.net

Table 2: Antifungal Activity of 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones Data represents the zone of inhibition in mm.

| Compound | R-group on Phenyl | Candida albicans | Aspergillus niger | Curvularia lunata |

|---|---|---|---|---|

| 2a | 2-Cl | 13 | 14 | 12 |

| 2b | 3-Cl | 16 | 15 | 14 |

| 2c | 4-Cl | 17 | 17 | 15 |

| 2d | 2,4-diCl | 18 | 18 | 16 |

| 2e | 2-CH3 | 12 | 13 | 11 |

| 2f | 4-CH3 | 13 | 14 | 12 |

| 2g | 4-OCH3 | 15 | 16 | 13 |

| 2h | 4-F | 18 | 17 | 15 |

| Amphotericin-B | (Standard) | 22 | 23 | 21 |

Source: Adapted from research data. researchgate.net

Table 3: Antimicrobial Activity of 2,3,6-Trisubstituted Quinazolin-4-one Derivatives Data represents the zone of inhibition in mm.

| Compound | X-group | S. aureus | S. pyogenes | E. coli | P. aeruginosa | A. niger | C. albicans |

|---|---|---|---|---|---|---|---|

| A-1 | Benzaldehyde | 25 | 22 | 20 | 18 | 20 | 22 |

| A-2 | m-chlorobenzaldehyde | 20 | 18 | 26 | 16 | 18 | 20 |

| A-3 | o-hydroxybenzaldehyde | 18 | 16 | 14 | 24 | 26 | 18 |

| A-4 | p-methoxybenzaldehyde | 16 | 24 | 24 | 26 | 24 | 16 |

| A-5 | o-nitrobenzaldehyde | 24 | 24 | 12 | 20 | 24 | 24 |

| A-6 | m-nitrobenzaldehyde | 22 | 22 | 10 | 22 | 24 | 26 |

| Standard | (Various) | 28 | 28 | 28 | 28 | 28 | 28 |

Source: Adapted from research data. biomedpharmajournal.org

Antibacterial Mechanisms

The antibacterial action of quinazoline derivatives is thought to be multi-targeted. One proposed mechanism, drawing parallels with fluoroquinolone antibiotics, is the inhibition of DNA gyrase (Topoisomerase I). nih.gov This enzyme is essential for bacterial DNA replication and transcription, and its inhibition leads to cell death.

Another significant mechanism involves interference with the bacterial cell wall. Certain quinazolinone derivatives have been found to bind to the allosteric site of penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA). eco-vector.com This binding inhibits the protein's function, which is crucial for the synthesis of the peptidoglycan layer of the cell wall.

Furthermore, some quinazoline derivatives have been shown to counteract bacterial resistance mechanisms. They can inhibit efflux pumps, which are membrane proteins that bacteria use to expel antibiotics from the cell. eco-vector.com By blocking these pumps, the quinazoline compounds can increase the intracellular concentration and efficacy of co-administered antibiotics like chloramphenicol. eco-vector.com

Antifungal Mechanisms

The primary proposed antifungal mechanism for quinazoline-related heterocyclic compounds is the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The target enzyme is often Cytochrome P450 14α-sterol demethylase (CYP51), which plays a critical role in the ergosterol synthesis pathway. nih.gov Inhibition of this enzyme disrupts membrane integrity and function, leading to fungal cell death.

Additionally, some quinoline (B57606) derivatives, a related class of compounds, have been observed to cause direct damage to the fungal cell membrane. This includes inducing abnormal morphology, increasing membrane permeability, and causing the leakage of essential cellular contents, ultimately leading to cell lysis. acs.org

Future Research Directions and Unexplored Potential

Development of Novel Stereoselective Synthetic Pathways

The biological activity of chiral molecules is often highly dependent on their stereochemistry. While numerous methods exist for the synthesis of quinazolines, the development of stereoselective pathways to chiral quinazoline-2-carboxylic acids remains a significant challenge and a promising area for future research.

Current research has demonstrated the feasibility of asymmetric synthesis for related quinazolinone structures. For instance, the use of vanadyl complexes as catalysts has enabled the asymmetric cross-coupling of 3-hydroxy-quinazolinones to styrenes, yielding chiral products with moderate to high enantiomeric excess. nih.gov This suggests a potential strategy for future research involving 6-bromoquinazoline-2-carboxylic acid. Future efforts could focus on:

Chiral Catalysis: Investigating the use of chiral transition metal catalysts (e.g., based on rhodium, iridium, or palladium) or organocatalysts (such as chiral phosphoric acids or amines) to control the stereochemistry during the formation of the quinazoline (B50416) ring or in subsequent modifications. frontiersin.org

Substrate Control: Employing chiral auxiliaries attached to the starting materials to direct the stereochemical outcome of the reaction, followed by their subsequent removal.

Enzymatic Resolutions: Utilizing enzymes to selectively react with one enantiomer of a racemic mixture of this compound or its derivatives, allowing for the separation of the desired stereoisomer.

Success in developing these stereoselective routes would provide access to enantiomerically pure forms of this compound derivatives, which would be invaluable for investigating their structure-activity relationships in biological systems.

Investigation of Unconventional Reactivity Profiles

The reactivity of the this compound scaffold is largely dictated by the bromine and carboxylic acid functionalities. While standard cross-coupling and amidation reactions are anticipated, future research could delve into more unconventional reactivity profiles to access novel chemical space.

C-H Functionalization: Exploring the direct functionalization of the C-H bonds on the quinazoline core is a promising avenue. Transition-metal-catalyzed C-H activation could enable the introduction of various substituents at positions other than those bearing the bromine or carboxylic acid groups, bypassing the need for pre-functionalized starting materials. nih.gov

Photocatalysis: The use of visible light photocatalysis offers a green and efficient method for generating reactive intermediates. mdpi.com Future studies could investigate the photocatalytic activation of the C-Br bond or the carboxylic acid group to participate in novel coupling or decarboxylative functionalization reactions. researchgate.net This approach could lead to the formation of C-C and C-heteroatom bonds under mild conditions. mdpi.com

Acceptorless Dehydrogenative Coupling (ADC): This atom-economical method, often catalyzed by transition metals like ruthenium or manganese, could be explored for synthesizing more complex quinazoline-containing molecules starting from simpler precursors, potentially involving the carboxylic acid moiety in the coupling process. nih.gov

By exploring these less conventional reaction pathways, chemists can unlock new strategies for diversifying the this compound scaffold and creating libraries of novel compounds for various applications.

Integration into Advanced Material Science or Catalysis Research

The rigid, aromatic structure of the quinazoline core, combined with its potential for functionalization, makes this compound an attractive building block for advanced materials and catalysts.

Organic Electronics: Quinazoline derivatives have been investigated for their applications in organic light-emitting diodes (OLEDs) and other optoelectronic materials due to their luminescent properties. benthamdirect.comresearchgate.net The bromine atom on this compound can be readily transformed via cross-coupling reactions to introduce various aryl or heteroaryl groups, allowing for the fine-tuning of the electronic and photophysical properties of the resulting materials. benthamdirect.com Future work could focus on synthesizing extended π-conjugated systems based on this scaffold for use as emitters or host materials in OLEDs. beilstein-journals.org Some quinazoline-based compounds have also shown potential as thermally activated delayed fluorescence (TADF) emitters. urfu.ru

Covalent Organic Frameworks (COFs): The carboxylic acid group provides a handle for incorporating the quinazoline unit into porous crystalline materials like COFs. nih.gov These materials have applications in gas storage, separation, and heterogeneous catalysis. By using this compound or its derivatives as linkers, it may be possible to construct novel COFs with tailored pore sizes and functionalities, potentially leveraging the quinazoline nitrogen atoms as catalytic sites. Recent research has demonstrated the construction of quinazoline-linked COFs via multicomponent reactions for photocatalysis. nih.gov

Organocatalysis: The quinazoline scaffold itself can act as a catalyst. The nitrogen atoms can function as Lewis bases, and appropriate functionalization could lead to the development of novel organocatalysts for various organic transformations. frontiersin.org The predictable geometry and electronic properties of the quinazoline ring system make it an attractive platform for designing new catalysts.

Exploration of its Utility in Green Chemistry and Sustainable Synthesis

The principles of green chemistry emphasize the development of environmentally benign chemical processes. This compound can be a focal point for research in sustainable synthesis.

Green Synthesis Routes: Future research should focus on developing synthetic methods for this compound and its derivatives that utilize green solvents (such as water or deep eutectic solvents), employ reusable catalysts (like phosphotungstic acid or magnetically recoverable nanocatalysts), and are energy-efficient (e.g., using microwave irradiation or photocatalysis). researchgate.netbohrium.comtandfonline.com For instance, biocatalytic approaches using enzymes like laccase have been explored for the synthesis of quinazolinones in aqueous media. rsc.org

Atom Economy: Developing reactions with high atom economy is a cornerstone of green chemistry. Strategies like acceptorless dehydrogenative coupling or multicomponent reactions that incorporate most of the atoms from the starting materials into the final product should be prioritized. nih.govrsc.org

Catalyst-Free Reactions: The development of catalyst-free synthetic methods, for example, using visible light photo-oxidation, would represent a significant advancement in the sustainable synthesis of quinazoline derivatives. researchgate.net

By focusing on these green chemistry principles, the synthesis and application of this compound can be made more environmentally friendly and economically viable.

Application in Advanced Mechanistic Chemical Biology Probes

Chemical probes are essential tools for elucidating biological pathways and identifying drug targets. The structure of this compound makes it an excellent starting point for the design of sophisticated chemical biology probes.

Photoaffinity Probes: The quinazoline scaffold has been successfully incorporated into photoaffinity probes for target identification. nih.gov The bromine atom on this compound can serve as an attachment point for a linker connected to a photoreactive group (e.g., a diazirine or an azide) and a reporter tag (e.g., a fluorophore or a biotin). The carboxylic acid group can be converted to an amide to modulate solubility and cell permeability or to attach other functionalities. Such probes would allow for the covalent labeling and subsequent identification of the biological targets of quinazoline-based molecules. nih.gov

Covalent Probes: The reactivity of the quinazoline ring system can be harnessed to design covalent inhibitors. While the bromine at the 6-position is not typically a reactive site for covalent modification of proteins, the quinazoline scaffold can be functionalized with "warheads" that form covalent bonds with specific amino acid residues in a target protein. This compound could serve as the core scaffold for the development of such targeted covalent probes.

The development of advanced chemical probes based on this compound would provide powerful tools for chemical proteomics and drug discovery, enabling a deeper understanding of the mechanism of action of quinazoline-based bioactive compounds.

Q & A

Q. What are the key physicochemical properties of 6-Bromoquinazoline-2-carboxylic acid critical for experimental design?

Researchers should prioritize melting point, solubility, and stability. For brominated quinazoline derivatives, melting points often fall within 54–100°C (e.g., 6-Bromoquinoxaline: mp 54–55°C), suggesting similar thermal behavior for the target compound . Solubility in polar solvents (e.g., DMSO, methanol) should be tested empirically due to the carboxylic acid group's hydrophilicity. Stability studies under varying pH and temperature are essential to avoid decomposition during storage or reactions .

Q. What synthetic routes are reported for this compound, and how can reaction efficiency be optimized?

Bromination of quinazoline precursors at the 6-position is a common approach. For example, 6-Bromo-2-chloroquinazoline synthesis involves halogenation of quinazoline derivatives using brominating agents like PBr₃ or NBS . To optimize yields:

- Use anhydrous conditions to minimize side reactions.

- Monitor reaction progress via TLC or HPLC.

- Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography . Reaction efficiency can be improved by adjusting stoichiometry (e.g., 1.2–1.5 eq. bromine source) and temperature (50–80°C) .